Hydroquinone, bis[bis(1-aziridinyl)phosphinate]
Description
Properties
CAS No. |
1858-46-4 |
|---|---|
Molecular Formula |
C14H20N4O4P2 |
Molecular Weight |
370.28 g/mol |
IUPAC Name |
1-[aziridin-1-yl-[4-[bis(aziridin-1-yl)phosphoryloxy]phenoxy]phosphoryl]aziridine |
InChI |
InChI=1S/C14H20N4O4P2/c19-23(15-5-6-15,16-7-8-16)21-13-1-2-14(4-3-13)22-24(20,17-9-10-17)18-11-12-18/h1-4H,5-12H2 |
InChI Key |
GVGCZHHTTFFSAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1P(=O)(N2CC2)OC3=CC=C(C=C3)OP(=O)(N4CC4)N5CC5 |
Origin of Product |
United States |
Preparation Methods
Starting Materials
- Hydroquinone (1,4-dihydroxybenzene): Aromatic diol serving as the core scaffold.
- Bis(1-aziridinyl)phosphinate precursors: These provide the phosphinate groups linked to aziridine rings, which are strained three-membered nitrogen-containing heterocycles.
General Synthetic Route
The synthesis can be summarized in the following key steps:
| Step Number | Reaction Stage | Description | Conditions/Notes |
|---|---|---|---|
| 1 | Formation of bis(1-aziridinyl)phosphinate intermediate | Synthesis of phosphinate groups bearing aziridine rings, typically via phosphorylation of aziridine derivatives | Controlled temperature, inert atmosphere recommended |
| 2 | Coupling with hydroquinone | Nucleophilic substitution or esterification reaction attaching bis(1-aziridinyl)phosphinate groups to hydroquinone hydroxyls | Solvent choice critical (e.g., anhydrous solvents), temperature control essential |
| 3 | Purification | Chromatographic techniques (e.g., column chromatography) or recrystallization to isolate pure compound | Purity assessed by NMR, MS, and elemental analysis |
Detailed Reaction Mechanism Insights
- The hydroxyl groups of hydroquinone act as nucleophiles attacking the electrophilic phosphorus centers of bis(1-aziridinyl)phosphinate intermediates.
- The aziridine rings remain intact during coupling, preserving their strained ring structure.
- Electron-donating effects of hydroquinone's hydroxyl groups and electron-withdrawing phosphinate moieties influence the reactivity and stability of the final compound.
- Reaction kinetics are sensitive to solvent polarity and temperature, impacting the substitution efficiency.
Representative Synthetic Scheme
A typical synthetic scheme involves:
- Preparation of bis(1-aziridinyl)phosphinate intermediate by reacting phosphorus oxychloride derivatives with aziridine under controlled conditions.
- Subsequent reaction of this intermediate with hydroquinone to yield hydroquinone, bis[bis(1-aziridinyl)phosphinate].
Analytical Data and Characterization
| Parameter | Observed Data / Method | Notes |
|---|---|---|
| Molecular Weight | 370.28 g/mol | Confirmed by mass spectrometry (MS) |
| Structural Confirmation | Nuclear Magnetic Resonance (NMR) Spectroscopy | ^1H, ^13C, and ^31P NMR used to confirm substitution pattern and phosphinate incorporation |
| Purity | Chromatography (HPLC or TLC) | Ensures removal of unreacted starting materials and byproducts |
| Elemental Analysis | C, H, N, P, O elemental composition | Matches theoretical values for the compound |
| 3D Molecular Modeling | Computational chemistry software | Confirms spatial arrangement of aziridine and phosphinate groups around hydroquinone core |
Research Findings and Optimization Notes
- Yield Optimization: Reaction temperature and solvent polarity are critical; lower temperatures favor selective substitution without aziridine ring opening.
- Solvent Selection: Anhydrous solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) are preferred to prevent hydrolysis of phosphinate groups.
- Purification Challenges: Due to the compound’s polarity and potential for forming multiple isomers, chromatographic purification is often necessary.
- Stability Considerations: The aziridine rings are sensitive to acidic conditions; neutral to slightly basic conditions are preferred during synthesis and storage.
Summary Table of Preparation Parameters
| Parameter | Recommended Range/Condition | Impact on Synthesis |
|---|---|---|
| Temperature | 0–25 °C | Prevents aziridine ring opening |
| Solvent | Anhydrous THF, DCM | Enhances reaction selectivity and yield |
| Reaction Time | 4–12 hours | Sufficient for complete substitution |
| Atmosphere | Inert gas (N2 or Ar) | Prevents oxidation and moisture interference |
| Purification Method | Column chromatography or recrystallization | Ensures high purity and removal of byproducts |
Chemical Reactions Analysis
Types of Reactions
Hydroquinone, bis[bis(1-aziridinyl)phosphinate] undergoes various chemical reactions, including:
Oxidation: The hydroquinone core can be oxidized to quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The aziridinyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted aziridinyl derivatives.
Scientific Research Applications
Hydroquinone, bis[bis(1-aziridinyl)phosphinate] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of hydroquinone, bis[bis(1-aziridinyl)phosphinate] involves its interaction with cellular components. The aziridinyl groups can form covalent bonds with nucleophilic sites in proteins and DNA, leading to various biological effects. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Bis(2,2-dimethyl-1-aziridinyl)phosphinic Amides
Structure: Similar aziridinyl-phosphinate backbone but with 2,2-dimethyl substituents on the aziridinyl groups and amide linkages instead of hydroquinone. Key Findings:
- Exhibits a wide range of anticholinesterase activity, with some derivatives (e.g., compound 3) showing negligible activity, while others surpass prototype compounds in potency .
- Hydrolytic stability varies significantly; dimethyl substituents likely slow ring-opening compared to unsubstituted aziridinyl groups in the target compound .
Application : Investigated as antineoplastic agents, with compound 3 highlighted for further study .
Diaziquone (AZQ) and Its Hydroquinone Form (AZQH₂)
Structure: 2,5-bis-(1-aziridinyl)-3,6-bis(ethoxycarbonylamino)-1,4-benzoquinone (AZQ), reduced to hydroquinone (AZQH₂) by DT-diaphorase. Key Findings:
- AZQH₂ is stabilized at pH < 7 due to protonation, while autoxidation (producing H₂O₂) increases exponentially at higher pH .
- The ethoxycarbonylamino groups enhance redox activity, distinguishing it from the target compound, which lacks quinone redox functionality . Application: Antitumor agent leveraging redox cycling for cytotoxicity.
Hydroquinone Bis(diphenyl phosphate) (CAS 51732-57-1)
Structure: Hydroquinone core with two diphenyl phosphate groups (C₃₀H₂₄O₈P₂, MW 574.454). Key Findings:
- Used as a flame retardant in polymers (e.g., poly(arylene ether)s) due to thermal stability and phosphorus content .
- Lacks aziridinyl groups, making it chemically distinct from the target compound.
Application : Industrial material science, contrasting with the pharmaceutical focus of aziridinyl-containing compounds .
Butyl Bis(1-aziridinyl)phosphinate (CAS 2486-93-3)
Structure : Bis(1-aziridinyl)phosphinic acid butyl ester.
Key Findings :
Comparative Data Table
Critical Research Findings
- Aziridinyl Reactivity : Unsubstituted aziridinyl groups (as in the target compound) are more reactive but less hydrolytically stable than dimethyl-substituted analogs, impacting drug delivery and shelf life .
- Redox Behavior: Unlike AZQ, the target compound lacks quinone functionality, avoiding redox cycling but retaining alkylation-driven cytotoxicity .
- Toxicity Considerations: Hydroquinone’s inherent toxicity may synergize with aziridinyl-induced DNA damage, necessitating rigorous safety profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
